Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Framework
The compound features a bicyclic indole system (benzopyrrole) substituted at three positions:
- Position 2 : A phenyl group (C₆H₅) attached to the indole’s benzene ring.
- Position 3 : A thioacetic acid moiety (-S-CH₂-COOH) linked to the pyrrole nitrogen.
- Position 5 : A methoxy group (-OCH₃) on the benzene ring.
This arrangement creates a planar indole core with orthogonal substituents influencing electronic distribution and steric interactions.
IUPAC Nomenclature
The systematic name, 2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid , follows IUPAC rules:
- Parent structure : Indole (1H-indole).
- Substituents :
- Methoxy at position 5.
- Phenyl at position 2.
- Sulfanylacetic acid (-S-CH₂-COOH) at position 3.
The CAS registry number 104961-51-5 uniquely identifies this compound.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₅NO₃S |
| Molecular weight | 313.37 g/mol |
| SMILES | COC1=CC=C2C(=C1)N=C(C2SCC(=O)O)C3=CC=CC=C3 |
| InChIKey | UFDQJUVFKBJZGY-UHFFFAOYSA-N |
Properties
CAS No. |
54466-91-0 |
|---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C17H15NO3S/c1-21-12-7-8-14-13(9-12)17(22-10-15(19)20)16(18-14)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20) |
InChI Key |
JEHWTWGUKIEJIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2SCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Thioacetic Acid Moiety Addition: The thioacetic acid moiety can be introduced through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the thioacetic acid moiety, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)acetic acid has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thio-Acetic Acid Moieties
[(1-Methyl-1H-indol-3-yl)thio]acetic Acid
- Structure : Differs from the target compound by substituting the 1-position of the indole with a methyl group instead of hydrogen and lacking the 5-methoxy and 2-phenyl groups.
- Properties : Molecular weight = 221.3 g/mol; purity >95% .
- The 1-methyl group may enhance metabolic stability but reduce solubility.
(Z)-[5-(1-Methyl-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] Acetic Acid
- Structure: Features a thiazolidinone ring fused to the indole via a methylene group, with a thio-acetic acid chain.
- Synthesis : Condensation of indole-3-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl acetic acid (yield: 83–99%; m.p.: 226–278°C) .
- However, the methylene bridge alters conformational flexibility compared to the direct thio linkage in the target compound.
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide
- Structure: Triazinoindole core with a thio-acetic acid amide side chain.
- Synthesis : Coupling of thio-acetic acid derivatives with aromatic amines (purity: >95%) .
- Comparison: The triazinoindole system increases molecular complexity and may improve DNA intercalation properties. The amide linkage versus free carboxylic acid in the target compound alters solubility and bioavailability.
Analogues with Modified Indole Substituents
2-(5-Methoxy-1H-indol-3-yl)acetic Acid
- Structure : Lacks the 2-phenyl group and thio linkage, with a direct acetic acid group at position 3.
- Properties : High structural similarity score (0.98) to the target compound .
- Comparison : The absence of the thioether and phenyl group simplifies the structure, likely reducing steric hindrance and altering receptor-binding profiles.
{2-[(Benzylsulfonyl)carbamoyl]-5-methoxy-1H-indol-1-yl}acetic Acid
- Structure : 5-Methoxyindole with a sulfonyl carbamoyl group at position 2 and acetic acid at position 1.
- Properties : Molecular formula = C₁₉H₁₈N₂O₆S; synthesized via condensation and sulfonation .
- Comparison : The sulfonyl carbamoyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating phenyl group in the target compound.
Table 1. Key Properties of Selected Analogues
Key Observations :
- The target compound’s phenyl and methoxy groups increase molecular weight and lipophilicity compared to simpler analogs .
- Thiazolidinone-containing derivatives exhibit higher melting points due to enhanced crystallinity from hydrogen bonding .
- Amide derivatives (e.g., compounds) show >95% purity, suggesting robust coupling methodologies applicable to the target compound’s synthesis .
Biological Activity
Acetic acid, specifically the compound [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- , has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effectiveness against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities. The thioether linkage enhances its interaction with biological targets. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have shown that compounds similar to [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- exhibit significant anticancer properties. For instance, a study on a related compound demonstrated that it inhibits thymidylate synthase (hTS) in cancer cells, leading to apoptosis and reduced tumor growth in mouse models of pancreatic and ovarian cancer . The mechanism involves destabilizing the hTS homodimer, which is crucial for DNA synthesis in rapidly dividing cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | Mechanism of Action | IC50 (μM) |
|---|---|---|---|
| E7 | Pancreatic | hTS inhibition | 5.25 |
| C3 | Ovarian | Dimer disruption | 83 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that derivatives with similar structures exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, showcasing their effectiveness against resistant pathogens .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|---|
| 4a | S. aureus | 0.22 | 0.25 |
| 5a | E. faecium | 0.19 | 0.20 |
| 7b | S. epidermidis | 0.25 | 0.30 |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds like [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- may inhibit key enzymes involved in DNA synthesis and repair, leading to increased cell death in cancer cells.
- Biofilm Disruption : Some derivatives have shown the ability to reduce biofilm formation in bacteria, enhancing their effectiveness when used in combination with other antibiotics like Ciprofloxacin .
- Induction of Apoptosis : By disrupting critical protein interactions within cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.
Case Studies
Several case studies highlight the potential of [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- in clinical settings:
- Pancreatic Cancer Model : In a mouse model study, treatment with a related compound showed a significant reduction in tumor size compared to controls treated with standard chemotherapy agents like 5-fluorouracil .
- In Vitro Bacterial Inhibition : Studies demonstrated that certain derivatives significantly inhibited biofilm formation by Staphylococcus aureus, suggesting potential applications in treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
